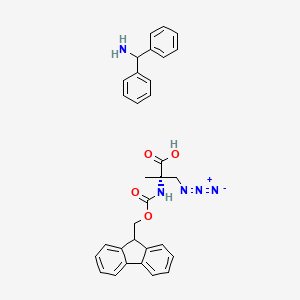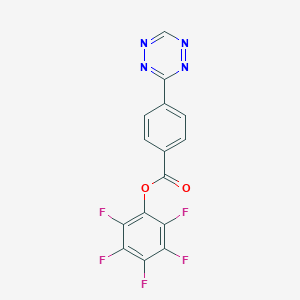
(2,3,4,5,6-pentafluorophenyl) 4-(1,2,4,5-tetrazin-3-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3,4,5,6-pentafluorophenyl) 4-(1,2,4,5-tetrazin-3-yl)benzoate is an organic compound known for its unique structure and properties This compound features a pentafluorophenyl group and a tetrazinyl group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5,6-pentafluorophenyl) 4-(1,2,4,5-tetrazin-3-yl)benzoate typically involves the following steps:
Formation of the Pentafluorophenyl Group: The pentafluorophenyl group can be introduced through the reaction of pentafluorobenzene with appropriate reagents such as halogenating agents.
Synthesis of the Tetrazinyl Group: The tetrazinyl group is synthesized by reacting hydrazine derivatives with nitriles under controlled conditions.
Coupling Reaction: The final step involves coupling the pentafluorophenyl group with the tetrazinyl group in the presence of a benzoate ester. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2,3,4,5,6-pentafluorophenyl) 4-(1,2,4,5-tetrazin-3-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Cycloaddition Reactions: The tetrazinyl group can undergo cycloaddition reactions with alkenes and alkynes.
Hydrolysis: The ester bond in the benzoate moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cycloaddition: Reagents such as dienes or alkynes in the presence of catalysts like copper(I) iodide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution Reactions: Formation of substituted pentafluorophenyl derivatives.
Cycloaddition Reactions: Formation of cycloadducts with enhanced stability and unique properties.
Hydrolysis: Formation of the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology
Bioconjugation: Utilized in the conjugation of biomolecules for imaging and therapeutic applications.
Drug Development: Explored as a potential scaffold for the development of new pharmaceuticals.
Medicine
Diagnostic Imaging: Used in the development of imaging agents for diagnostic purposes.
Therapeutics: Investigated for its potential therapeutic effects in treating various diseases.
Industry
Materials Science: Employed in the synthesis of advanced materials with unique properties.
Polymer Chemistry: Used in the development of polymers with specific functionalities.
Mechanism of Action
The mechanism of action of (2,3,4,5,6-pentafluorophenyl) 4-(1,2,4,5-tetrazin-3-yl)benzoate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules.
Pathways Involved: It may modulate signaling pathways, enzyme activity, and gene expression.
Comparison with Similar Compounds
Similar Compounds
(2,3,4,5,6-pentafluorophenyl) 4-methylbenzenesulfonate: Similar in structure but with a sulfonate group instead of a tetrazinyl group.
(2,3,4,5,6-pentafluorophenyl) methanesulfonate: Contains a methanesulfonate group instead of a benzoate ester.
Uniqueness
Structural Features: The presence of both pentafluorophenyl and tetrazinyl groups in (2,3,4,5,6-pentafluorophenyl) 4-(1,2,4,5-tetrazin-3-yl)benzoate imparts unique reactivity and properties.
Applications: Its diverse applications in various fields make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-(1,2,4,5-tetrazin-3-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H5F5N4O2/c16-8-9(17)11(19)13(12(20)10(8)18)26-15(25)7-3-1-6(2-4-7)14-23-21-5-22-24-14/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLMOAMOHTWZIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CN=N2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H5F5N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Hydroxyspiro[2.5]octane-6-carbonitrile](/img/structure/B6291087.png)
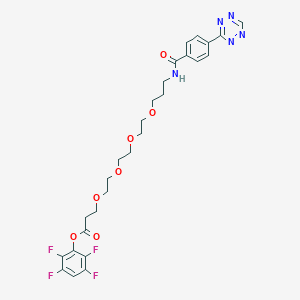
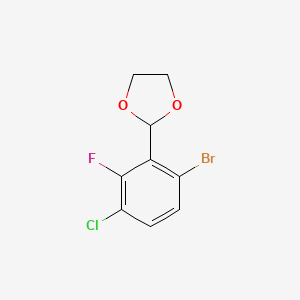
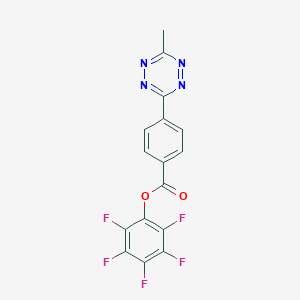
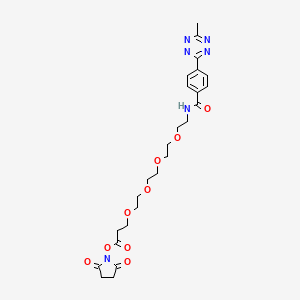
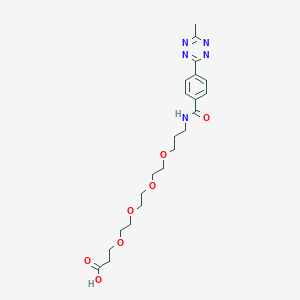
![[4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95%](/img/structure/B6291144.png)
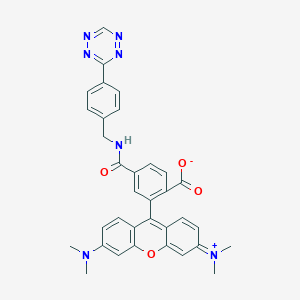
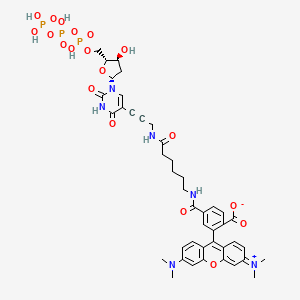
![2-hydroxyethyl-dimethyl-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]azanium;bromide](/img/structure/B6291150.png)
